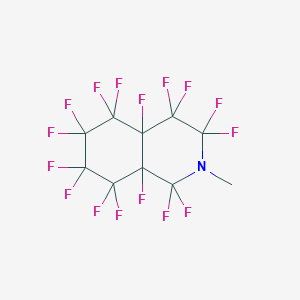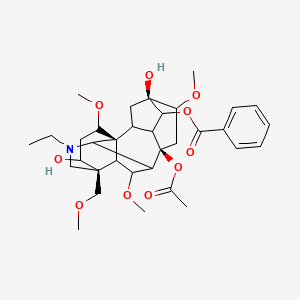
15-Deoxyaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indaconitine is a diterpenoid alkaloid derived from the rhizomes of Aconitum plants, which belong to the Ranunculaceae family . These plants have been traditionally used in various medicinal applications, particularly in Chinese medicine. Indaconitine is known for its potent biological activities, including anti-inflammatory and anti-arrhythmic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.
Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .
Analyse Des Réactions Chimiques
Types of Reactions: Indaconitine undergoes various chemical reactions, including:
Oxidation: Indaconitine can be oxidized to form indaconitoline, an α,β-unsaturated six-membered cyclic ketone.
Reduction: Reduction reactions can convert indaconitine to other derivatives by modifying its functional groups.
Substitution: Substitution reactions involve replacing specific groups within the indaconitine molecule to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chromic oxide is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products:
Indaconitoline: Formed through oxidation of indaconitine.
Pseudaconine: Produced through hydrolysis of indaconitine.
Applications De Recherche Scientifique
Indaconitine has a wide range of applications in scientific research:
Mécanisme D'action
Indaconitine is part of a group of diterpenoid alkaloids that includes compounds like aconitine, delphinine, mesaconitine, and pseudaconitine . Compared to these compounds, indaconitine is unique in its specific structural modifications, such as the presence of an imino-methyl group instead of an imino-ethyl group . This structural difference contributes to its distinct biological activities and chemical reactivity.
Comparaison Avec Des Composés Similaires
Aconitine: Known for its potent toxic and analgesic effects.
Delphinine: Shares similar structural features with indaconitine but differs in its hydroxyl group configuration.
Mesaconitine: Another diterpenoid alkaloid with comparable pharmacological properties.
Pseudaconitine: Structurally related to indaconitine and used in similar research applications.
Indaconitine’s unique structural and functional properties make it a valuable compound for various scientific and medical research applications.
Propriétés
Formule moléculaire |
C34H47NO10 |
|---|---|
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1 |
Clé InChI |
PHDZNMWTZQPAEW-COUMZQBSSA-N |
SMILES isomérique |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
SMILES canonique |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)
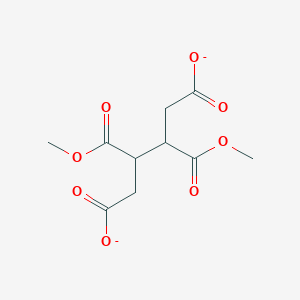
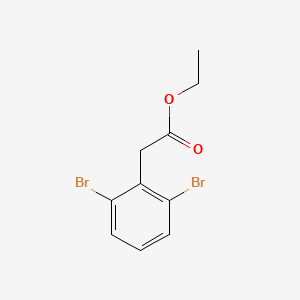
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)
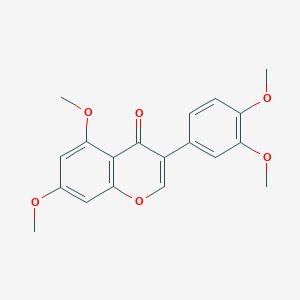
![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
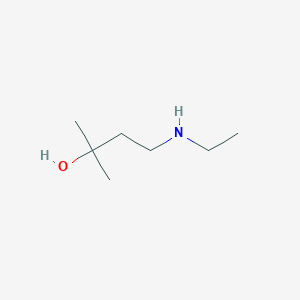
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)
